molecular formula C21H22INO5 B14531968 2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide CAS No. 62507-83-9

2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide

Cat. No.: B14531968
CAS No.: 62507-83-9
M. Wt: 495.3 g/mol
InChI Key: MBWVKHMSCVHFJS-UHFFFAOYSA-M
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Description

2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide is a complex organic compound with a molecular formula of C21H22INO5. This compound is characterized by the presence of an isoquinolinium core, which is substituted with a 3,4,5-trimethoxybenzoyl group and an ethyl group. The iodide ion serves as the counterion to balance the charge of the isoquinolinium cation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the isoquinolinium core can yield the corresponding isoquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the benzoyl group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Isoquinoline derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinolinium core and benzoyl group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoyl chloride: Shares the same benzoyl group but lacks the isoquinolinium core.

    Ethyl 3,4,5-trimethoxybenzoylacetate: Contains a similar benzoyl group but has an acetate moiety instead of the isoquinolinium core.

    2,4,5-Trimethoxyphenethylamine: A positional isomer with similar methoxy groups but a different core structure.

Uniqueness

2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide is unique due to its combination of an isoquinolinium core and a 3,4,5-trimethoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

62507-83-9

Molecular Formula

C21H22INO5

Molecular Weight

495.3 g/mol

IUPAC Name

2-isoquinolin-2-ium-2-ylethyl 3,4,5-trimethoxybenzoate;iodide

InChI

InChI=1S/C21H22NO5.HI/c1-24-18-12-17(13-19(25-2)20(18)26-3)21(23)27-11-10-22-9-8-15-6-4-5-7-16(15)14-22;/h4-9,12-14H,10-11H2,1-3H3;1H/q+1;/p-1

InChI Key

MBWVKHMSCVHFJS-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC[N+]2=CC3=CC=CC=C3C=C2.[I-]

Origin of Product

United States

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